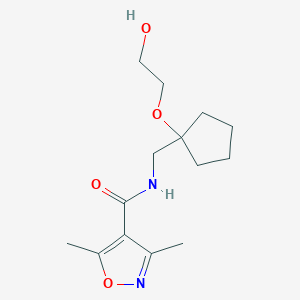

N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-3,5-dimethylisoxazole-4-carboxamide

CAS No.: 2195939-63-8

Cat. No.: VC4248615

Molecular Formula: C14H22N2O4

Molecular Weight: 282.34

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2195939-63-8 |

|---|---|

| Molecular Formula | C14H22N2O4 |

| Molecular Weight | 282.34 |

| IUPAC Name | N-[[1-(2-hydroxyethoxy)cyclopentyl]methyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide |

| Standard InChI | InChI=1S/C14H22N2O4/c1-10-12(11(2)20-16-10)13(18)15-9-14(19-8-7-17)5-3-4-6-14/h17H,3-9H2,1-2H3,(H,15,18) |

| Standard InChI Key | YZHKNDKFUBTGEY-UHFFFAOYSA-N |

| SMILES | CC1=C(C(=NO1)C)C(=O)NCC2(CCCC2)OCCO |

Introduction

N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-3,5-dimethylisoxazole-4-carboxamide is a complex organic compound with a specific molecular structure that includes a cyclopentyl ring, a hydroxyethoxy group, and an isoxazole ring. This compound is of interest in medicinal chemistry due to its potential biological activities. The isoxazole ring, particularly the 3,5-dimethylisoxazole moiety, is known for its wide spectrum of biological activity, which can be enhanced by modifications such as the addition of various functional groups .

Synthesis Methods

The synthesis of N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-3,5-dimethylisoxazole-4-carboxamide typically involves multiple steps, including:

-

Preparation of the Cyclopentyl Intermediate: This involves forming the cyclopentyl ring with the hydroxyethoxy side chain.

-

Isoxazole Ring Formation: The 3,5-dimethylisoxazole ring can be synthesized through condensation reactions involving suitable precursors.

-

Carboxamide Formation: The final step involves attaching the carboxamide group to the isoxazole ring.

| Step | Reagents | Conditions |

|---|---|---|

| 1. Cyclopentyl Intermediate | Cyclopentanone, Ethylene Oxide | Basic Conditions, High Temperature |

| 2. Isoxazole Ring Formation | Acetone, Hydroxylamine | Acidic Conditions, Heating |

| 3. Carboxamide Formation | Isocyanate or Amine | Mild Conditions, Catalyst |

Biological Activities

While specific biological activities of N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-3,5-dimethylisoxazole-4-carboxamide are not well-documented, compounds with similar structures, such as those containing isoxazole rings, have shown potential in various therapeutic areas. These include anti-inflammatory, antimicrobial, and antiviral applications .

Research Findings and Future Directions

Research on compounds like N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-3,5-dimethylisoxazole-4-carboxamide is ongoing, with a focus on optimizing synthesis methods and exploring their biological activities. Future studies should aim to:

-

Optimize Synthesis Conditions: Improve yield and purity through better control of reaction conditions.

-

Screen for Biological Activity: Conduct comprehensive assays to identify potential therapeutic applications.

-

Derivatization Studies: Modify the compound to enhance its biological properties.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume